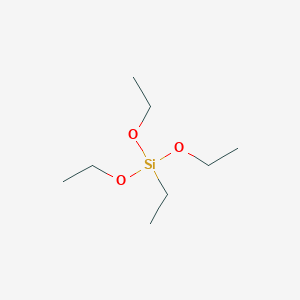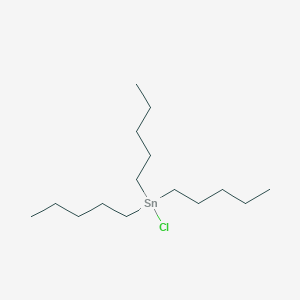
3-(2-Hydroxyethoxy)-4-aminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethoxy)-4-aminoazobenzene, also known as HEAA, is a synthetic azo dye that has been widely used in the laboratory for various scientific research applications. HEAA is commonly used as a reference compound for the analysis of azo dyes and their metabolites.
Wirkmechanismus
3-(2-Hydroxyethoxy)-4-aminoazobenzene is a non-genotoxic azo dye that does not directly interact with DNA. The mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene is not fully understood, but it is believed to be related to its ability to induce oxidative stress and disrupt cellular redox balance. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce the formation of reactive oxygen species (ROS) and to deplete intracellular glutathione (GSH) levels. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to induce apoptosis in various cell types.
Biochemische Und Physiologische Effekte
3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have various biochemical and physiological effects. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to induce oxidative stress and inflammation in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been shown to disrupt mitochondrial function and to induce apoptosis in various cell types. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Hydroxyethoxy)-4-aminoazobenzene has several advantages for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is a stable compound that can be easily synthesized and purified. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a non-genotoxic compound that can be used as a reference compound for the analysis of azo dyes and their metabolites. However, 3-(2-Hydroxyethoxy)-4-aminoazobenzene has several limitations for lab experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been shown to have carcinogenic and mutagenic effects in animal studies, which may limit its use in certain experiments. 3-(2-Hydroxyethoxy)-4-aminoazobenzene is also a synthetic compound that may not accurately represent the metabolism and toxicity of natural azo dyes.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Hydroxyethoxy)-4-aminoazobenzene. One direction is to study the mechanism of action of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in more detail. Another direction is to study the metabolism and toxicity of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in animals and humans. Additionally, there is a need to develop alternative non-carcinogenic reference compounds for the analysis of azo dyes and their metabolites. Finally, there is a need to develop alternative non-toxic azo dyes for use in various applications.
Synthesemethoden
3-(2-Hydroxyethoxy)-4-aminoazobenzene can be synthesized through the reaction of 4-nitroaniline and 3-chloro-2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is then reduced with sodium dithionite to yield 3-(2-Hydroxyethoxy)-4-aminoazobenzene. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethoxy)-4-aminoazobenzene has been widely used as a reference compound for the analysis of azo dyes and their metabolites in various biological and environmental samples. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has been used in the development of analytical methods for the detection of azo dyes and their metabolites in urine, blood, and other biological fluids. 3-(2-Hydroxyethoxy)-4-aminoazobenzene has also been used in the study of the metabolism and toxicity of azo dyes in animals and humans.
Eigenschaften
CAS-Nummer |
126335-30-6 |
|---|---|
Produktname |
3-(2-Hydroxyethoxy)-4-aminoazobenzene |
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-(2-amino-5-phenyldiazenylphenoxy)ethanol |
InChI |
InChI=1S/C14H15N3O2/c15-13-7-6-12(10-14(13)19-9-8-18)17-16-11-4-2-1-3-5-11/h1-7,10,18H,8-9,15H2 |
InChI-Schlüssel |
BROVNOZNNXSNRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
Synonyme |
3-(2-HYDROXYETHOXY)-4-AMINOAZOBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)



![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)


